molecular formula C8H6N2O2 B048040 Furo[3,2-b]pyridine-3-carboxamide CAS No. 112372-22-2

Furo[3,2-b]pyridine-3-carboxamide

Cat. No. B048040
M. Wt: 162.15 g/mol
InChI Key: GENUAJKKXPWRAL-UHFFFAOYSA-N
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Description

Furo[3,2-b]pyridine-3-carboxamide is a compound that has been identified as a novel scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs) and efficient modulators of the Hedgehog signaling pathway .


Synthesis Analysis

A convenient synthesis of 2-substituted furo pyridines has been developed via sequential C-C coupling followed by C-O bond-forming reactions in a single pot . This synthesis was performed under ultrasound irradiation in the presence of Pd/C as an inexpensive, stable, and widely used catalyst .


Molecular Structure Analysis

The molecular formula of Furo[3,2-b]pyridine-3-carboxamide is C8H6N2O2 . The InChI representation of the molecule is InChI=1S/C8H6N2O2/c9-8(11)5-4-12-6-2-1-3-10-7(5)6/h1-4H, (H2,9,11) .


Chemical Reactions Analysis

A Pd(II)-catalyzed synthesis of furopyridines has been developed from β-ketodinitriles and alkynes via an unusual N–H/C annulation. The participation of both the nitrile groups and the concurrent construction of furan and pyridine rings through the formation of C–C, C═C, C–O, C–N, and C═N bonds are the important features .


Physical And Chemical Properties Analysis

The molecular weight of Furo[3,2-b]pyridine-3-carboxamide is 162.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The topological polar surface area is 69.1 Ų .

properties

IUPAC Name

furo[3,2-b]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c9-8(11)5-4-12-6-2-1-3-10-7(5)6/h1-4H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENUAJKKXPWRAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CO2)C(=O)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20549941
Record name Furo[3,2-b]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20549941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furo[3,2-b]pyridine-3-carboxamide

CAS RN

112372-22-2
Record name Furo[3,2-b]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20549941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ES Allehyani - Polycyclic Aromatic Compounds, 2023 - Taylor & Francis
The principle approach of the present study is directed to find an appropriate technique to create a new category of multi-fused compounds including furo[3,2-g]chromenes. The novel 2-…
Number of citations: 0 www.tandfonline.com

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